molecular formula C17H23N3O B4427710 N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

カタログ番号 B4427710
分子量: 285.4 g/mol
InChIキー: DDGQZBVHWQUICN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide, also known as BH3I-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BH3I-1 is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins, which are involved in regulating programmed cell death, or apoptosis.

作用機序

N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide works by binding to the hydrophobic groove of Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins. This results in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria, triggering the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been studied for its potential role in neuroprotection, as it can prevent neuronal death in models of neurodegenerative diseases.

実験室実験の利点と制限

One advantage of N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is its specificity for Bcl-2 family proteins, which minimizes off-target effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, this compound has a relatively short half-life, which may limit its effectiveness in vivo.

将来の方向性

There are several potential future directions for research on N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective inhibitors of Bcl-2 family proteins. Another area of research is the use of this compound in combination with other therapies, such as immunotherapy or targeted therapies. Additionally, this compound may have applications in other areas of medicine, such as neuroprotection or cardiovascular disease.

科学的研究の応用

N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. By inhibiting Bcl-2 family proteins, this compound can induce apoptosis in cancer cells, leading to their death. Studies have shown that this compound can enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

特性

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c21-17(13-7-2-1-3-8-13)18-12-6-11-16-19-14-9-4-5-10-15(14)20-16/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGQZBVHWQUICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。